molecular formula C6H7N3O4S B11701753 Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate CAS No. 75621-68-0

Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate

Cat. No.: B11701753
CAS No.: 75621-68-0
M. Wt: 217.21 g/mol
InChI Key: VRFCSDSVVDDINV-UHFFFAOYSA-N
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Description

Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate is a chemical compound belonging to the class of 1,2,4-triazines. This compound is characterized by the presence of a triazine ring substituted with hydroxyl groups and a sulfanyl group, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate typically involves the nucleophilic substitution of a triazine derivative. One common method includes the reaction of 3,5-dihydroxy-1,2,4-triazine with a suitable sulfanyl reagent, followed by esterification with methanol. The reaction conditions often involve the use of a base such as sodium carbonate and a solvent like dioxane or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield triazine ketones, while substitution of the sulfanyl group can produce various triazine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups on the triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and sulfanyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

75621-68-0

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C6H7N3O4S/c1-13-3(10)2-14-5-4(11)7-6(12)9-8-5/h2H2,1H3,(H2,7,9,11,12)

InChI Key

VRFCSDSVVDDINV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NNC(=O)NC1=O

Origin of Product

United States

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